molecular formula C16H12ClN3O2 B2385695 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide CAS No. 946316-29-6

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2385695
CAS No.: 946316-29-6
M. Wt: 313.74
InChI Key: ZRGQTMSZFOGDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine hydrochloride under basic conditions.

    Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the isoxazole derivative with pyridine-3-amine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the acetamide group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro group (if present) or the carbonyl group in the acetamide moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated aromatic compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent with anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide: Similar structure with a different position of the pyridine ring.

    2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-4-yl)acetamide: Similar structure with a different position of the pyridine ring.

    2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide lies in its specific substitution pattern and the presence of both the isoxazole and pyridine rings, which may contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-5-3-11(4-6-12)15-8-14(20-22-15)9-16(21)19-13-2-1-7-18-10-13/h1-8,10H,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGQTMSZFOGDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.